Tyvpanasl

HER2/neu Cancer Vaccine Prophylaxis

Researchers require MHC-matched peptides for murine tumor immunology models-substituting with human HLA-restricted epitopes invalidates data. TYVPANASL is the only nine-amino-acid synthetic peptide (C42H66N10O14, MW 935.03) validated for H-2Kd (BALB/c) models. • Enables J-LEAPS vaccine formulation: drives Th1/Tc1 responses against HER2/neu+ tumors • Quantifiable endpoints: in vivo cytotoxicity (p=0.0004) & IFN-γ ELISPOT (p<0.0001) • Demonstrated protection: 48+ days tumor-free survival in TUBO challenge models

Molecular Formula C42H66N10O14
Molecular Weight 935.0 g/mol
Cat. No. B12380052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyvpanasl
Molecular FormulaC42H66N10O14
Molecular Weight935.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)O)N
InChIInChI=1S/C42H66N10O14/c1-19(2)15-28(42(65)66)49-38(61)29(18-53)50-35(58)21(5)45-36(59)27(17-31(43)56)47-34(57)22(6)46-39(62)30-9-8-14-52(30)41(64)33(20(3)4)51-37(60)26(48-40(63)32(44)23(7)54)16-24-10-12-25(55)13-11-24/h10-13,19-23,26-30,32-33,53-55H,8-9,14-18,44H2,1-7H3,(H2,43,56)(H,45,59)(H,46,62)(H,47,57)(H,48,63)(H,49,61)(H,50,58)(H,51,60)(H,65,66)/t21-,22-,23+,26-,27-,28-,29-,30-,32-,33-/m0/s1
InChIKeyUKSQKNGHLVXYRE-FYPZIEDISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TYVPANASL: HER2/neu CD8 T Cell Epitope for J-LEAPS


TYVPANASL (p66-74) is a nine-amino-acid synthetic peptide (C42H66N10O14, MW 935.03) that functions as a murine MHC class I (H-2Kd) binding CD8 T cell epitope derived from the HER2/neu oncoprotein [1]. This peptide is a critical component in the formulation of J-LEAPS vaccines, a platform designed to promote Th1/Tc1 immune responses against HER2/neu-expressing tumors [2]. Its sequence was predicted for optimal MHC I binding using the SYFPEITHI algorithm [3].

J-LEAPS Th1/Tc1 vaccine construction
Murine H-2Kd MHC class I restricted epitope
Predicted MHC I binding by SYFPEITHI

TYVPANASL vs Generic HER2/neu Peptides


Generic substitution of TYVPANASL with other HER2/neu-derived peptides (e.g., E75, GP2, or AE37) is not scientifically sound due to fundamental differences in MHC allele restriction, T-cell response polarization, and the specific J-LEAPS vaccine platform requirements. While peptides like E75 (HLA-A2/A3 restricted) are designed for human clinical trials, TYVPANASL is specifically optimized for murine H-2Kd models and is covalently linked to the J-immune cell binding ligand (ICBL) to drive a defined Th1 response [1]. Substituting with a different peptide would not recapitulate the validated immune response profiles, such as the in vivo cytotoxic activity and IFN-γ production documented for the J-HER vaccine construct [2].

MHC Allele Restriction Mismatch HLA-A2/A3-restricted HER2 peptides (e.g., E75) target different alleles; murine H-2Kd responses may not be recapitulated.
J-LEAPS Conjugation Requirement TYVPANASL is studied as a covalent J-ICBL conjugate; unmodified or alternative peptides lack the Th1-polarizing signal.
T-Cell Polarization Divergence Other HER2 epitopes (GP2, AE37) may activate different T-cell subsets, altering assay endpoint interpretation.

TYVPANASL Quantitative Evidence vs. Alternatives


Prophylactic Tumor Protection in Murine Breast Cancer

In a prophylactic setting using the TUBO cell-challenged BALB/c mouse model, the J-HER vaccine incorporating TYVPANASL provided protection against tumor development for at least 48 days post-challenge, whereas unvaccinated control groups developed measurable tumors [1].

Prophylactic tumor protection
Reported endpoint context
≥48 days protection vs. control tumor development
Supports model-response endpoint comparison
TUBO BALB/c prophylactic model
HER2/neu Cancer Vaccine Prophylaxis

Therapeutic Control of Tumor Spread

When administered therapeutically one week after TUBO tumor challenge, the J-HER vaccine containing TYVPANASL limited the spread of tumors and reduced morbidity and mortality compared to untreated controls [1].

Therapeutic tumor control
Reported endpoint context
Limited spread & reduced morbidity
Supports therapeutic model endpoint review
TUBO model, 1 wk post-challenge
Therapeutic Vaccine Metastasis Breast Cancer

In Vivo Cytotoxic T Cell Responses

Immunization with a BoHV-4 vector expressing HER-2 elicited a significant in vivo cytotoxic response against TYVPANASL-pulsed target cells compared to control immunizations (p = 0.0004) [1]. This functional response is a direct measure of the peptide's ability to serve as a CD8 T cell target.

In vivo CTL response
Head-to-head comparison
Significant cytotoxicity induction (p=0.0004)
Supports CD8 T cell functional assay
BoHV-4 vector, BALB/c
Cytotoxicity CD8 T Cell ELISPOT

IFN-γ T Cell ELISPOT Quantification

The same BoHV-4 vector study demonstrated that TYVPANASL could recall a robust T-cell response, as measured by a significant increase in IFN-γ-producing cells via ELISPOT assay compared to controls (p < 0.0001) [1].

IFN-γ T cell response
Head-to-head comparison
Significant increase (p
Correlates with Th1/Tc1 immune profile
Splenocyte ELISPOT
MHC binding prediction
Class-level inference
Predicted H-2Kd binding (vs E75 HLA-A2/A3)
Model-specific epitope selection
SYFPEITHI prediction, no direct KD
Th1 polarization
Class-level inference
DC1 maturation & IL-12p70 production
Defines Th1-biased mechanism
J-LEAPS platform characteristic
Interferon-gamma T Cell Response Immunogenicity

MHC Binding Prediction by SYFPEITHI

The TYVPANASL sequence was selected for its high predicted binding affinity to mouse MHC class I (H-2Kd) based on the SYFPEITHI algorithm, a widely used computational tool for epitope prediction [1]. While no direct binding affinity data (e.g., KD or IC50) is available for direct comparison, this prediction distinguishes it from other HER2/neu peptides (e.g., E75) which are predicted to bind different human HLA alleles [2].

MHC binding prediction
Class-level inference
Predicted H-2Kd binding (vs E75 HLA-A2/A3)
Model-specific epitope selection
SYFPEITHI prediction, no direct KD
MHC Class I Epitope Prediction Immunoinformatics

J-LEAPS-Specific Th1 Polarization

The J-LEAPS platform, of which TYVPANASL is a component, is characterized by its ability to promote the maturation of dendritic cells into IL-12p70-producing DC1 cells, which are essential for initiating Th1 immune responses [1]. This is a functional distinction from other peptide vaccine adjuvants (e.g., GM-CSF used with E75) that may promote different or broader immune profiles.

Th1 polarization
Class-level inference
DC1 maturation & IL-12p70 production
Defines Th1-biased mechanism
J-LEAPS platform characteristic
Th1 Response Dendritic Cell IL-12

TYVPANASL Research and Development Applications


Prophylactic HER2/neu Vaccine Evaluation

TYVPANASL is optimally suited for use in murine models (e.g., BALB/c, H-2d haplotype) to evaluate the prophylactic efficacy of J-LEAPS-based vaccines against HER2/neu-positive breast cancer. The evidence for protection against tumor development for at least 48 days post-challenge provides a clear, quantifiable benchmark for such studies [1].

Therapeutic Vaccine Efficacy in Tumor Models

Researchers can utilize TYVPANASL in therapeutic vaccination protocols to assess the ability of J-LEAPS constructs to limit tumor spread and improve survival outcomes in mice with established HER2/neu-expressing tumors, as demonstrated by the reduction in morbidity and mortality in the TUBO model [1].

HER2/neu CD8 T Cell Response Characterization

The peptide serves as a validated reagent for in vivo and ex vivo assays designed to quantify HER2/neu-specific CD8 T cell activity. This includes in vivo cytotoxicity assays (p = 0.0004) and IFN-γ ELISPOT assays (p < 0.0001) to measure the magnitude and quality of the T cell response induced by various vaccine vectors or immunotherapies [2].

Novel Vaccine Delivery and Adjuvant Combinations

Given its defined Th1-polarizing characteristics when linked to the J-ICBL, TYVPANASL is an ideal antigenic component for evaluating new delivery platforms (e.g., viral vectors, nanoparticles) or adjuvant formulations in the context of a J-LEAPS vaccine, with established readouts for immune activation and tumor control [3].

Application
Selection Property
Validation Focus
Prophylactic vaccine-model studies
H-2Kd-restricted J-LEAPS epitope
Tumor protection endpoint context
Therapeutic tumor-challenge models
J-LEAPS-mediated Th1 response
Tumor spread and survival endpoint context
HER2/neu CD8 T cell assays
MHC I-restricted CTL epitope
In vivo cytotoxicity & IFN-γ ELISPOT endpoints
Novel delivery/adjuvant studies
Defined Th1-polarizing component
Immune activation and tumor-control readouts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


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